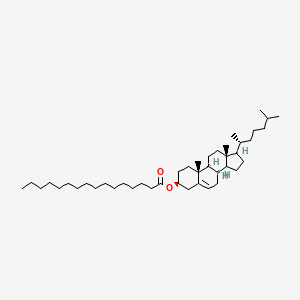

Cholesteryl palmitate

Description

This compound has been reported in Homo sapiens with data available.

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3/t34-,36+,37+,38-,39+,40+,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJQPKLGPMQWBU-JADYGXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H76O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889356 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

601-34-3 | |

| Record name | Cholesteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl palmitate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-ene-3-beta-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4D53AD57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 - 77 °C | |

| Record name | CE(16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Biological Significance of Cholesteryl Palmitate: From Cellular Homeostasis to Pathogenesis

Introduction: The Central Role of a Seemingly Simple Ester

In the intricate world of lipid biology, cholesteryl esters (CEs) represent the primary storage and transport form of cholesterol. Among these, cholesteryl palmitate, the ester formed from cholesterol and the 16-carbon saturated fatty acid, palmitic acid, is one of the most abundant and biologically significant species found in mammals.[1][2][3] Its formation and breakdown are not mere metabolic footnotes but are central to cellular cholesterol homeostasis, systemic lipid transport, and the pathogenesis of devastating diseases, most notably atherosclerosis and rare genetic lipid storage disorders.[4][5][6]

This technical guide provides an in-depth exploration of the biological significance of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple descriptions to dissect the enzymatic machinery governing its lifecycle, its dynamic role within cellular and systemic compartments, and its profound implications in disease. The narrative will emphasize the causal links between molecular mechanisms and physiological outcomes, supported by detailed experimental frameworks and authoritative references.

Section 1: The Molecular Lifecycle of this compound

The biological impact of this compound is dictated by the tightly regulated enzymatic processes that govern its synthesis and hydrolysis. These reactions determine the balance between potentially toxic free cholesterol and its inert, storable ester form.

Synthesis: Esterification by Sterol O-Acyltransferases (SOATs)

The esterification of cholesterol is a critical cellular defense mechanism to buffer against the cytotoxic effects of excess free cholesterol. This process is catalyzed by a family of enzymes known as Acyl-CoA:Cholesterol Acyltransferases (ACATs), now more systematically named Sterol O-Acyltransferases (SOATs).[4][7][8] SOATs are integral membrane proteins located in the endoplasmic reticulum that catalyze the transfer of a long-chain fatty acid, such as palmitate from palmitoyl-CoA, to the 3-beta-hydroxyl group of cholesterol, forming this compound.[6]

Mammals express two distinct isoforms with differing tissue distributions and physiological roles:

-

SOAT1 (ACAT1): This isoform is expressed ubiquitously in almost all tissues.[4] Its primary function is intracellular cholesterol homeostasis, protecting cells from free cholesterol toxicity by converting it into CEs for storage in lipid droplets.[4][9][10] SOAT1 plays a critical role in the formation of macrophage foam cells, a key event in atherosclerosis.[7][11]

-

SOAT2 (ACAT2): Expression of this isoform is largely restricted to the intestines and liver.[4] SOAT2 is primarily involved in the absorption of dietary cholesterol and the assembly of cholesteryl ester-rich lipoproteins (e.g., VLDL) for systemic transport.[4]

The catalytic activity of SOATs is highly regulated by the availability of its substrates, particularly the pool of accessible cholesterol in the endoplasmic reticulum membrane, ensuring that esterification is tightly coupled to cellular cholesterol levels.[6]

Caption: Synthesis and Hydrolysis of this compound.

Hydrolysis: Liberating Cholesterol for Cellular Use

The mobilization of cholesterol from its stored ester form is equally critical and is accomplished by a different set of enzymes known as cholesteryl ester hydrolases. These enzymes catalyze the reverse reaction of SOATs, liberating free cholesterol and a fatty acid. The subcellular location of hydrolysis determines its physiological context.

-

Cytosolic/Neutral Hydrolysis: In the cytosol, Hormone-Sensitive Lipase (HSL) is a key enzyme responsible for the hydrolysis of CEs stored in lipid droplets.[12][13] This process, often termed neutral cholesteryl ester hydrolysis (nCEH), releases free cholesterol for various cellular needs, such as steroid hormone production in steroidogenic tissues or for efflux from cells like macrophages.[14][15][16]

-

Lysosomal/Acid Hydrolysis: When cells internalize lipoproteins (like LDL) via receptor-mediated endocytosis, the particles are delivered to lysosomes. Here, Lysosomal Acid Lipase (LAL) hydrolyzes the cholesteryl esters at an acidic pH.[17][18][19] The liberated free cholesterol can then be transported out of the lysosome to be used by the cell.

The coordinated action of SOATs and hydrolases creates a dynamic "cholesteryl ester cycle" that allows cells to manage their cholesterol content effectively.

| Enzyme | Full Name | Cellular Location | Primary Function | Relevance to this compound |

| SOAT1 (ACAT1) | Sterol O-Acyltransferase 1 | Endoplasmic Reticulum | Cellular cholesterol homeostasis, foam cell formation | Synthesizes this compound for storage.[4][7] |

| SOAT2 (ACAT2) | Sterol O-Acyltransferase 2 | Endoplasmic Reticulum (Intestine, Liver) | Dietary cholesterol absorption, lipoprotein assembly | Packages this compound into lipoproteins.[4] |

| HSL | Hormone-Sensitive Lipase | Cytosol | Mobilization of stored lipids from lipid droplets | Hydrolyzes stored this compound to free cholesterol.[12][13] |

| LAL | Lysosomal Acid Lipase | Lysosomes | Breakdown of lipoprotein-derived cholesteryl esters | Hydrolyzes endocytosed this compound.[17][19] |

Table 1: Key Enzymes in this compound Metabolism.

Section 2: The Systemic and Cellular Journey

This compound does not exist in isolation. It is a core component of larger biological structures—intracellular lipid droplets and circulating lipoproteins—that define its function.

Intracellular Storage: The Lipid Droplet

When SOAT1 esterifies cholesterol, the resulting highly hydrophobic this compound cannot remain within the ER membrane.[4] Instead, it partitions into the hydrophobic core between the two leaflets of the ER membrane, budding off to form cytoplasmic lipid droplets (LDs) .[20][21] These organelles consist of a neutral lipid core, rich in cholesteryl esters and triglycerides, surrounded by a phospholipid monolayer studded with various proteins.[21] Lipid droplets are not merely static storage depots but are dynamic hubs of lipid metabolism and signaling, sequestering potentially lipotoxic molecules like palmitic acid and excess cholesterol to maintain cellular health.[22][23]

Systemic Transport in Lipoproteins

For transport between tissues, this compound is packaged into the core of lipoproteins. In the liver, SOAT2 activity contributes to the loading of CEs into nascent very-low-density lipoproteins (VLDL).[9] As VLDL is metabolized in the circulation to low-density lipoprotein (LDL), CEs become the predominant core lipid.

A key player in the systemic trafficking of cholesteryl esters is the Cholesteryl Ester Transfer Protein (CETP) .[24][25] CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles like VLDL and LDL, typically in exchange for triglycerides.[26][27] This process is a central, albeit complex, component of reverse cholesterol transport, the pathway by which excess cholesterol is returned from peripheral tissues to the liver.[24][28] While raising HDL is generally considered anti-atherogenic, the role of CETP is debated, as it moves cholesterol from "good" HDL to "bad" LDL, and clinical trials of CETP inhibitors have yielded mixed results.[25][27]

Caption: CETP-Mediated Transfer of Cholesteryl Esters.

Section 3: Pathophysiological Implications of Dysregulation

The proper metabolism of this compound is essential for health. Its dysregulation is a hallmark of several major diseases.

Atherosclerosis and Foam Cell Formation

Atherosclerosis, the underlying cause of heart attacks and strokes, is fundamentally a disease of lipid accumulation and inflammation within the artery wall.[5][29] A pivotal event is the formation of macrophage foam cells .[30][31]

The process unfolds as follows:

-

LDL Infiltration & Modification: Circulating LDL particles enter the arterial intima and become modified (e.g., oxidized).

-

Macrophage Uptake: Monocytes are recruited to the intima, differentiate into macrophages, and internalize the modified LDL via scavenger receptors.[31]

-

Lysosomal Hydrolysis: The LDL-derived cholesteryl esters are hydrolyzed by LAL in the lysosome.

-

Esterification and Storage: The resulting free cholesterol overwhelms the cell's capacity for efflux. To avoid toxicity, SOAT1 rapidly re-esterifies the cholesterol, primarily forming this compound and oleate.[11][16]

-

Foam Cell Formation: These newly synthesized CEs accumulate in cytoplasmic lipid droplets, giving the macrophage a "foamy" appearance.[11][31]

These lipid-laden foam cells promote inflammation, secrete factors that alter the vessel wall, and eventually undergo apoptosis or necrosis, contributing to the formation of a necrotic core within the atherosclerotic plaque, leading to plaque instability and rupture.[30]

Caption: Workflow of Macrophage Foam Cell Formation.

Genetic Disorders: Cholesteryl Ester Storage Disease (CESD) and Wolman Disease

CESD and the more severe infantile form, Wolman disease, are rare autosomal recessive lysosomal storage disorders caused by mutations in the LIPA gene.[17][18][19] These mutations lead to a profound deficiency in the activity of Lysosomal Acid Lipase (LAL).[32][33]

Without functional LAL, cholesteryl esters (including this compound) and triglycerides that enter the lysosome from endocytosed lipoproteins cannot be hydrolyzed.[18][32] This leads to the massive accumulation of these lipids within the lysosomes of cells throughout the body, particularly in the liver, spleen, and macrophages.[17][32] The clinical consequences are severe, including hepatosplenomegaly, progressive liver fibrosis and cirrhosis, severe dyslipidemia (high LDL, low HDL), and accelerated atherosclerosis.[18][19][32]

| Feature | Wolman Disease | Cholesteryl Ester Storage Disease (CESD) |

| Enzyme Activity | Absent or <1% of normal LAL activity | Residual LAL activity (1-12% of normal) |

| Age of Onset | Infancy | Childhood to Adulthood[17] |

| Key Symptoms | Failure to thrive, vomiting, diarrhea, massive hepatosplenomegaly, adrenal calcification[19][33] | Hepatomegaly, liver dysfunction, dyslipidemia, premature atherosclerosis[18][32] |

| Prognosis | Rapidly fatal, typically within the first year of life | Variable, can lead to cirrhosis and premature death from cardiovascular events[32] |

Table 2: Comparison of LAL Deficiency Disorders.

Section 4: Methodologies for the Study of this compound

Investigating the roles of this compound requires robust and precise analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a standard workflow for quantifying this compound from cultured cells or tissue homogenates.

1. Lipid Extraction (Folch Method): a. Homogenize a known quantity of cells or tissue in a glass tube. b. Add a 20-volume excess of chloroform:methanol (2:1, v/v) to the homogenate. c. Add an internal standard (e.g., a deuterated or ¹³C-labeled cholesteryl ester standard) for accurate quantification. d. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes to ensure complete extraction. e. Add 0.2 volumes of 0.9% NaCl solution to induce phase separation. f. Centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic phase containing the lipids using a glass pipette. h. Dry the lipid extract under a stream of nitrogen gas. i. Reconstitute the dried lipids in a known volume of a suitable solvent (e.g., isopropanol:acetonitrile, 1:1) for LC-MS analysis.

2. Chromatographic Separation: a. System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[34] b. Column: A reverse-phase C18 column is typically used to separate lipids based on hydrophobicity. c. Mobile Phase: A gradient of two solvents is used, for example:

- Solvent A: Acetonitrile/Water with 0.1% formic acid and 10 mM ammonium formate.

- Solvent B: Isopropanol/Acetonitrile with 0.1% formic acid and 10 mM ammonium formate. d. Gradient: A typical gradient runs from ~60% Solvent B to 95-100% Solvent B over 10-20 minutes to elute the highly nonpolar cholesteryl esters.[35][36]

3. Mass Spectrometric Detection: a. System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[34] b. Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) with an adduct former (e.g., ammonium) are commonly used. c. Detection Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument provides high sensitivity and specificity. The transition monitored for this compound would be the precursor ion [M+NH₄]⁺ to a characteristic product ion, typically the cholesterol fragment [369.3]⁺, formed after the neutral loss of palmitic acid and ammonia. d. Quantification: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a standard curve prepared with known amounts of this compound.

Experimental Protocol: In Vitro Macrophage Foam Cell Formation Assay

This assay is fundamental for studying the cellular mechanisms of atherosclerosis.

1. Cell Culture: a. Culture a suitable macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages in appropriate culture medium. b. For THP-1 monocytes, differentiate them into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. c. Plate the macrophages onto glass coverslips in a 24-well plate and allow them to adhere.

2. Lipid Loading: a. Prepare modified LDL, typically acetylated LDL (acLDL) or oxidized LDL (oxLDL), as native LDL is not readily taken up by macrophages. b. Incubate the macrophages with the modified LDL (e.g., 50 µg/mL acLDL) in serum-free medium for 24-48 hours. This induces lipid uptake and esterification.

3. Visualization and Quantification of Lipid Droplets: a. Wash the cells twice with phosphate-buffered saline (PBS) to remove excess lipoprotein. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes. c. Stain the neutral lipid droplets using either:

- Oil Red O: A lysochrome diazo dye that stains neutral lipids red. Incubate with a filtered Oil Red O solution for 30 minutes, wash, and counterstain nuclei with hematoxylin.

- BODIPY 493/503: A fluorescent dye that specifically accumulates in neutral lipids, emitting a green fluorescence. Incubate with a dilute BODIPY solution for 15 minutes. d. Analysis:

- For Oil Red O, visualize using a bright-field microscope. The lipid content can be quantified by eluting the dye from the cells with isopropanol and measuring the absorbance at ~510 nm.

- For BODIPY, visualize using a fluorescence microscope. The fluorescence intensity can be quantified using image analysis software (e.g., ImageJ) or a plate reader.

Conclusion and Future Directions

This compound is far more than a simple storage molecule. It sits at the crossroads of lipid metabolism, cellular protection, and disease progression. Its synthesis by SOAT enzymes is a vital mechanism for detoxifying excess cholesterol, while its accumulation drives the formation of foam cells in atherosclerosis and defines the pathology of LAL deficiency. The intricate balance of its formation, storage, transport, and hydrolysis is therefore a critical determinant of cellular and organismal health.

Future research will continue to unravel the complex regulation of the enzymes that control its metabolism. Targeting SOAT1 remains an area of interest for therapies aimed at preventing foam cell formation in atherosclerosis and for certain cancers where lipid metabolism is dysregulated.[9] Furthermore, a deeper understanding of the interplay between different fatty acyl-CoA pools (e.g., palmitoyl-CoA vs. oleoyl-CoA) in the generation of specific cholesteryl ester species may reveal new insights into the nuanced roles these lipids play in health and disease.

References

- 1. CAS 601-34-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C43H76O2 | CID 246520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. meddists.com [meddists.com]

- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Lipids and Lipoproteins in Atherosclerosis - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 7. Sterol O-acyltransferase - Wikipedia [en.wikipedia.org]

- 8. Sterol O-acyltransferase - Wikiwand [wikiwand.com]

- 9. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]

- 12. Hormone-sensitive lipase is involved in hepatic cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Orphanet: Cholesteryl ester storage disease [orpha.net]

- 18. jcp.bmj.com [jcp.bmj.com]

- 19. news-medical.net [news-medical.net]

- 20. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Lipid droplets sequester palmitic acid to disrupt endothelial ciliation and exacerbate atherosclerosis in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Role of cholesteryl ester transfer protein in reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Cholesteryl ester transfer protein (CETP) expression enhances HDL cholesteryl ester liver delivery, which is independent of scavenger receptor BI, LDL receptor related protein and possibly LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Dietary palmitoleic acid attenuates atherosclerosis progression and hyperlipidemia in low-density lipoprotein receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Foam cell - Wikipedia [en.wikipedia.org]

- 32. Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Cholesteryl Ester Storage Disease and Wolman Disease - Children's Health Issues - Merck Manual Consumer Version [merckmanuals.com]

- 34. mdpi.com [mdpi.com]

- 35. Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Cholesteryl Palmitate in Macrophage Foam Cells: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted role of cholesteryl palmitate in macrophage foam cells, tailored for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of its formation, its function as a lipid storage molecule, and its significant contributions to the pathogenesis of atherosclerosis. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and methodologies, ensuring a robust and reproducible scientific narrative.

Introduction: The Macrophage Foam Cell - A Central Player in Atherosclerosis

Atherosclerosis, a chronic inflammatory disease, is characterized by the formation of lipid-laden plaques within the arterial walls. A key event in this process is the transformation of macrophages into foam cells, which are engorged with cholesteryl esters[1][2]. These foam cells are a hallmark of early atherosclerotic lesions[3]. Macrophages internalize modified lipoproteins, such as oxidized low-density lipoprotein (oxLDL), through scavenger receptors[4]. This unregulated uptake leads to a massive accumulation of cholesterol within the cell[5]. To mitigate the cytotoxic effects of excess free cholesterol, macrophages esterify it with fatty acids, forming cholesteryl esters that are stored in cytoplasmic lipid droplets[5][6]. While this process is initially a protective mechanism, the persistent accumulation of these lipid droplets contributes to the pro-inflammatory environment of the atherosclerotic plaque[7].

The Cholesteryl Ester Cycle: A Dynamic Equilibrium

The accumulation of cholesteryl esters in macrophages is not a static process but rather a dynamic equilibrium known as the cholesteryl ester cycle. This cycle involves the continuous hydrolysis and re-esterification of cholesteryl esters[8][9]. Two key enzymes govern this process: Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and Neutral Cholesteryl Ester Hydrolase (nCEH)[10].

-

Esterification by ACAT1: ACAT1 is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol and long-chain fatty acids[10]. Palmitic acid, a common saturated fatty acid, is a substrate for this reaction, leading to the formation of this compound. Overexpression of ACAT1 promotes the accumulation of cholesteryl esters and the formation of foam cells[11].

-

Hydrolysis by nCEH: Neutral cholesteryl ester hydrolases, such as NCEH1, are responsible for hydrolyzing stored cholesteryl esters back into free cholesterol and fatty acids[2]. This free cholesterol can then be effluxed from the cell, a crucial step in reverse cholesterol transport, which is the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion[6].

The balance between ACAT1 and nCEH activity is therefore critical in determining the net accumulation of cholesteryl esters and the fate of the macrophage.

Caption: The Cholesteryl Ester Cycle.

The Pathophysiological Function of this compound

While the storage of cholesterol as cholesteryl esters is a protective mechanism, the accumulation of this compound and other saturated cholesteryl esters within lipid droplets has significant pro-inflammatory and pro-atherogenic consequences.

Lipid Droplet Dynamics and Pro-inflammatory Signaling

Lipid droplets are not merely inert storage depots but are dynamic organelles with their own proteome that can influence cellular signaling pathways[12][13][14]. The accumulation of cholesteryl esters, particularly saturated species like this compound, can lead to changes in the lipid droplet-associated proteins, which in turn can modulate inflammatory responses[7].

One of the key inflammatory pathways activated by lipid accumulation is the NF-κB signaling pathway . While the direct mechanisms are still under investigation, it is understood that the altered lipid metabolism in foam cells can lead to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This results in the increased production of cytokines such as TNF-α and IL-6, further perpetuating the inflammatory cycle within the atherosclerotic plaque[15].

Cholesterol Crystallization and NLRP3 Inflammasome Activation

Under conditions of excessive cholesterol loading, the capacity of the cell to esterify and store cholesterol can be overwhelmed. This leads to the accumulation of free cholesterol, which can crystallize within the cell and in the extracellular space[16]. These cholesterol crystals are potent activators of the NLRP3 inflammasome , a multiprotein complex that plays a crucial role in the innate immune response[17].

Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms[16]. IL-1β is a powerful pro-inflammatory cytokine that contributes significantly to the progression of atherosclerosis.

Caption: Pro-inflammatory signaling pathways.

Experimental Methodologies

To study the function of this compound in macrophage foam cells, a variety of in vitro and in vivo techniques are employed. Here, we provide detailed protocols for key experiments.

In Vitro Foam Cell Formation

Objective: To induce the transformation of macrophages into foam cells by loading them with modified lipoproteins.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

Oxidized LDL (oxLDL)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

Protocol:

-

Seed macrophages in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere overnight. For THP-1 monocytes, differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

Remove the culture medium and replace it with fresh medium containing oxLDL at a concentration of 50-100 µg/mL.

-

Incubate the cells with oxLDL for 24-48 hours to allow for lipid uptake and foam cell formation.

-

After incubation, the cells are ready for downstream analysis, such as lipid staining or cholesterol efflux assays.

Causality: The use of oxLDL is critical as it is recognized by scavenger receptors, leading to unregulated uptake and massive lipid accumulation, mimicking the in vivo process of foam cell formation[4].

Visualization of Lipid Droplets with Oil Red O Staining

Objective: To visualize the intracellular accumulation of neutral lipids, primarily cholesteryl esters, in foam cells.

Materials:

-

Foam cells cultured on coverslips

-

10% Formalin

-

60% Isopropanol

-

Oil Red O working solution

-

Hematoxylin

-

Mounting medium

Protocol:

-

Gently wash the foam cells on coverslips with Phosphate Buffered Saline (PBS).

-

Fix the cells with 10% formalin for 15-30 minutes at room temperature.

-

Rinse the cells with distilled water and then briefly with 60% isopropanol.

-

Stain the cells with Oil Red O working solution for 15-30 minutes at room temperature.

-

Rinse again with 60% isopropanol to remove excess stain, followed by a final wash with distilled water.

-

Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Rinse with water, mount the coverslips onto glass slides using an aqueous mounting medium, and visualize under a light microscope. Lipid droplets will appear as red-orange structures.

Causality: Oil Red O is a lysochrome (fat-soluble dye) that preferentially stains neutral lipids, providing a robust and widely accepted method for visualizing lipid accumulation in foam cells[18].

Quantification of Cholesteryl Ester Species by Mass Spectrometry

Objective: To determine the relative abundance of different cholesteryl ester species, including this compound, in macrophage foam cells.

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate and quantify different lipid species based on their mass-to-charge ratio.

Generalized Workflow:

-

Lipid Extraction: Extract total lipids from macrophage foam cell pellets using a solvent system such as chloroform:methanol (2:1, v/v).

-

Separation:

-

GC-MS: The lipid extract is first saponified to release the fatty acids from the cholesteryl esters. The fatty acids are then derivatized to form volatile methyl esters, which are separated by gas chromatography.

-

LC-MS: The total lipid extract can be directly injected into the LC system, where different cholesteryl ester species are separated based on their hydrophobicity on a reverse-phase column.

-

-

Detection and Quantification: The separated lipid species are ionized and detected by the mass spectrometer. The abundance of each cholesteryl ester is determined by the intensity of its corresponding ion peak. By comparing the peak areas of different cholesteryl esters, their relative abundance can be calculated[18][19].

Data Presentation:

| Cholesteryl Ester Species | Relative Abundance (%) in oxLDL-loaded Macrophages |

| Cholesteryl Oleate (18:1) | ~40-50% |

| Cholesteryl Linoleate (18:2) | ~30-40% |

| This compound (16:0) | ~10-15% |

| Other | ~5-10% |

| Note: The exact percentages can vary depending on the cell type, the nature of the modified lipoprotein used for loading, and the analytical method.[18] |

Cholesteryl Ester Hydrolysis Assay

Objective: To measure the activity of neutral cholesteryl ester hydrolase (nCEH) in macrophage lysates.

Principle: This assay measures the release of a radiolabeled fatty acid from a cholesteryl ester substrate.

Materials:

-

Macrophage cell lysate

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Radiolabeled substrate: [14C]cholesteryl oleate or a similar labeled cholesteryl ester

-

Bovine serum albumin (BSA)

-

Solvents for lipid extraction (e.g., hexane:isopropanol:heptane)

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation cocktail and counter

Protocol:

-

Prepare macrophage lysates by sonication or detergent lysis.

-

Prepare the substrate mixture by emulsifying the radiolabeled cholesteryl ester with BSA in the assay buffer.

-

Initiate the reaction by adding the cell lysate to the substrate mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the lipid extraction solvent mixture.

-

Separate the released radiolabeled fatty acid from the unhydrolyzed cholesteryl ester substrate using TLC.

-

Scrape the silica corresponding to the fatty acid spot and quantify the radioactivity using a scintillation counter.

-

Calculate the nCEH activity as the amount of radiolabeled fatty acid released per unit of time per amount of protein in the lysate[11].

Causality: This assay provides a direct measure of the enzymatic activity responsible for mobilizing cholesterol from stored cholesteryl esters, a critical step in reverse cholesterol transport[6].

Cholesterol Efflux Assay

Objective: To quantify the movement of cholesterol from macrophage foam cells to an extracellular acceptor.

Principle: Cells are loaded with radiolabeled cholesterol, and the amount of label that is transferred to an acceptor molecule (e.g., HDL or apoA-I) in the medium is measured.

Materials:

-

Macrophage foam cells

-

Labeling medium containing [3H]cholesterol

-

Equilibration medium (serum-free medium)

-

Cholesterol acceptor (e.g., High-Density Lipoprotein - HDL, or Apolipoprotein A-I - apoA-I)

-

Scintillation cocktail and counter

Protocol:

-

Load macrophages with [3H]cholesterol by incubating them in labeling medium for 24-48 hours. This allows the labeled cholesterol to incorporate into the cellular cholesterol pools.

-

Wash the cells and incubate them in equilibration medium for 18-24 hours to allow the [3H]cholesterol to distribute evenly among all intracellular cholesterol pools.

-

Initiate the efflux by replacing the equilibration medium with medium containing the cholesterol acceptor (e.g., 50 µg/mL HDL).

-

Incubate for a defined period (e.g., 4-24 hours).

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cells) x 100.

Causality: This assay directly measures the efficiency of the reverse cholesterol transport pathway, a key anti-atherogenic process that is often impaired in disease states[6].

Caption: Experimental workflow overview.

Conclusion and Future Directions

This compound plays a pivotal, yet complex, role in the biology of macrophage foam cells. While its formation is a necessary step to buffer excess free cholesterol, its accumulation within lipid droplets contributes to a pro-inflammatory and pro-atherogenic cellular phenotype. Understanding the intricate balance of the cholesteryl ester cycle and the downstream signaling events triggered by cholesteryl ester accumulation is crucial for the development of novel therapeutic strategies to combat atherosclerosis.

Future research should focus on:

-

Targeting ACAT1 specifically in macrophages: Developing inhibitors that selectively target macrophage ACAT1 could reduce foam cell formation without the systemic side effects observed with non-specific ACAT inhibitors.

-

Enhancing nCEH activity: Strategies to upregulate the expression or activity of nCEH could promote the mobilization of cholesterol from foam cells and enhance reverse cholesterol transport.

-

Modulating lipid droplet-associated proteins: Identifying and targeting key lipid droplet proteins that regulate inflammation could offer new avenues for therapeutic intervention.

-

Investigating the specific effects of different fatty acid species: Further research is needed to fully elucidate how different dietary fatty acids, when esterified to cholesterol, differentially impact macrophage function and inflammation.

By continuing to unravel the complex role of this compound and other cholesteryl esters in macrophage foam cells, we can move closer to developing more effective treatments for atherosclerotic cardiovascular disease.

References

- 1. Lipid homeostasis and the formation of macrophage-derived foam cells in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of neutral cholesterol ester hydrolysis in macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microquantification of cholesterol and cholesteryl esters in rat peritoneal macrophages by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Lipid-Laden Macrophages and Inflammation in Atherosclerosis and Cancer: An Integrative View [frontiersin.org]

- 6. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage-specific transgenic expression of cholesteryl ester hydrolase attenuates hepatic lipid accumulation and also improves glucose tolerance in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Morphological characterization of the cholesteryl ester cycle in cultured mouse macrophage foam cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cholesteryl ester cycle in macrophage foam cells. Continual hydrolysis and re-esterification of cytoplasmic cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and quantitation of free cholesterol and cholesteryl esters in a macrophage cell line by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pnas.org [pnas.org]

- 14. Quantitative Lipid Droplet Proteomics Reveals Mycobacterium tuberculosis Induced Alterations in Macrophage Response to Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipid droplet formation in Mycobacterium tuberculosis infected macrophages requires IFN-γ/HIF-1α signaling and supports host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved method for quantification of cholesterol and cholesteryl esters in human monocyte-derived macrophages by high performance liquid chromatography with identification of unassigned cholesteryl ester species by means of secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. researchgate.net [researchgate.net]

The Involvement of Cholesteryl Palmitate in Lipid Droplet Formation: A Technical Guide for Researchers

<Technical Guide >

Authored by: Gemini, Senior Application Scientist

Abstract

Lipid droplets (LDs) are ubiquitous cellular organelles essential for energy homeostasis, lipid metabolism, and cellular signaling.[1] Comprised of a neutral lipid core, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs), encased by a phospholipid monolayer, their biogenesis is a complex and highly regulated process.[1][2] This guide provides an in-depth exploration of the role of a specific cholesteryl ester, cholesteryl palmitate, in the formation and dynamics of lipid droplets. We will delve into the enzymatic machinery responsible for its synthesis, the key proteins governing LD biogenesis, and the intricate interplay that dictates the incorporation of this compound into these dynamic organelles. Furthermore, this guide will provide detailed, field-proven protocols for the visualization and analysis of lipid droplets, offering researchers the tools to investigate the nuanced role of this compound in their own experimental systems.

Introduction: The Significance of Cholesteryl Esters in Lipid Droplet Biology

Lipid droplets are not merely passive storage depots but are dynamic organelles that actively participate in a multitude of cellular processes.[3][4] Their core composition is a critical determinant of their function and metabolic fate. While TAGs are the primary energy reserve, cholesteryl esters, including this compound, play a crucial role in cholesterol homeostasis, preventing the cytotoxic effects of free cholesterol accumulation.[2][5] The esterification of cholesterol with fatty acids, such as palmitic acid, renders the molecule more hydrophobic, facilitating its sequestration within the neutral lipid core of LDs.[6][7] Dysregulation of cholesteryl ester metabolism and LD formation is implicated in numerous pathologies, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain storage diseases, highlighting the importance of understanding these fundamental cellular processes.[2][8]

The Enzymatic Heart of the Matter: ACAT and the Synthesis of this compound

The synthesis of cholesteryl esters is catalyzed by the acyl-CoA:cholesterol acyltransferase (ACAT) enzymes, also known as sterol O-acyltransferases (SOATs).[6][9] These enzymes reside in the endoplasmic reticulum (ER) and facilitate the transfer of a fatty acyl group from a long-chain fatty acyl-CoA to the hydroxyl group of cholesterol.[10][11]

Two main isoforms of ACAT have been identified in mammals:

-

ACAT1: This isoform is ubiquitously expressed in various tissues and is considered to have a primary housekeeping role in protecting cells from the toxic effects of excess free cholesterol.[10][12]

-

ACAT2: The expression of ACAT2 is more restricted, primarily found in the intestines and liver, where it plays a key role in dietary cholesterol absorption and the assembly of lipoproteins.[9][12]

The substrate preference of these enzymes can influence the specific cholesteryl ester species produced. While oleoyl-CoA is a preferred substrate for ACAT1, other long-chain fatty acyl-CoAs, including palmitoyl-CoA, can also be utilized, leading to the formation of this compound. The activity of ACAT enzymes is tightly regulated by the intracellular concentration of cholesterol, providing a feedback mechanism to maintain cholesterol homeostasis.[13]

The Architecture of a Lipid Droplet: Biogenesis and the Role of Key Proteins

The formation of a lipid droplet is a multi-step process that originates from the endoplasmic reticulum.[14][15]

3.1. Nucleation and Budding: The prevailing model suggests that newly synthesized neutral lipids, including TAGs and cholesteryl esters like this compound, accumulate between the leaflets of the ER membrane.[3][4] As these lipids reach a critical concentration, they phase-separate to form a lens-like structure that buds off from the ER into the cytoplasm.[15]

3.2. The Role of Seipin: A key protein complex involved in this process is seipin.[16][17] Seipin is localized at ER-LD contact sites and is crucial for the proper formation and growth of LDs.[18][19] In the absence of seipin, cells often exhibit numerous small, nascent LDs or a few giant ones, indicating a defect in the maturation process.[16][18] It is hypothesized that seipin acts as a scaffold, facilitating the efficient transfer of neutral lipids from the ER to the nascent LD, allowing it to grow.[19] While seipin's primary role appears to be in the clustering and nucleation of TAGs, this process can facilitate the subsequent nucleation of CE-rich LDs.[20]

3.3. Maturation and Growth: Once a nascent LD has formed, it can continue to grow by acquiring more neutral lipids and associated proteins. This can occur through continued synthesis and transfer from the ER or through the fusion of smaller LDs.[21]

Diagram: The Central Role of ACAT in this compound Synthesis and Lipid Droplet Formation

Caption: Synthesis of this compound by ACAT and its incorporation into a nascent lipid droplet.

Experimental Methodologies for Studying this compound and Lipid Droplets

A variety of techniques can be employed to investigate the role of this compound in lipid droplet formation. These range from qualitative visualization to quantitative analysis of lipid composition.

4.1. Visualization of Lipid Droplets using Fluorescence Microscopy

Fluorescent dyes that are solvatochromic, meaning their fluorescence is enhanced in a hydrophobic environment, are commonly used to stain the neutral lipid core of LDs.[22]

Table 1: Comparison of Common Fluorescent Dyes for Lipid Droplet Staining

| Dye | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| BODIPY 493/503 | ~493 | ~503 | Bright, high specificity for neutral lipids, photostable.[23] | Moderate background.[24] |

| Nile Red | Varies (e.g., 488) | Varies (yellow/gold for LDs) | Good signal. | Can stain other lipophilic structures, higher background.[22][24] |

| LipidGreen 2 | 451-495 | 496-570 | Bright, high specificity, minimal background, photostable.[24] | Newer probe, less literature. |

| Oil Red O | N/A (absorbance) | N/A (brightfield) | Stains neutral lipids, does not bind to membranes.[25] | Not fluorescent, requires fixation.[26] |

Protocol 4.1.1: Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503

This protocol is adapted for adherent cells grown on coverslips.

Materials:

-

Cells cultured on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Fixation:

-

Wash cells twice with warm PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Washing:

-

Wash the cells two to three times with PBS to remove excess dye.[22]

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, with DAPI if desired.

-

Image the stained lipid droplets using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (and DAPI if used).

-

4.2. Quantitative Analysis of Lipid Droplet Content

While microscopy provides spatial information, quantitative analysis of lipid species requires biochemical approaches.

Protocol 4.2.1: Lipid Extraction and Analysis by Mass Spectrometry (Lipidomics)

This is a generalized workflow. Specific protocols will vary based on the mass spectrometry platform used.

Materials:

-

Cell pellet

-

Methanol

-

Methyl-tert-butyl ether (MTBE)

-

Internal lipid standards

-

Mass spectrometer (e.g., LC-MS/MS)

Procedure:

-

Cell Lysis and Lipid Extraction:

-

Homogenize the cell pellet in methanol.

-

Add internal standards for quantification.

-

Perform a liquid-liquid extraction using MTBE and water to separate the lipid-containing organic phase.

-

-

Sample Preparation:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for mass spectrometry analysis.

-

-

Mass Spectrometry Analysis:

-

Inject the sample into the mass spectrometer.

-

Acquire data using a method optimized for the detection and fragmentation of cholesteryl esters, including this compound.

-

-

Data Analysis:

-

Identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns, normalizing to the internal standards.

-

Diagram: Experimental Workflow for Investigating this compound in Lipid Droplets

Caption: A dual approach to studying this compound's role in lipid droplet formation.

The Fate of this compound: Hydrolysis and Mobilization

The storage of cholesteryl esters in lipid droplets is not a terminal fate. These esters can be hydrolyzed back to free cholesterol and fatty acids by neutral cholesterol ester hydrolases (nCEH).[2] This process is crucial for mobilizing stored cholesterol for various cellular needs, such as membrane synthesis or steroid hormone production.[2][5] The activity of nCEH is also regulated, providing another layer of control over cellular cholesterol homeostasis.[13]

Pathophysiological Implications of Dysregulated this compound Storage

The improper accumulation of cholesteryl esters, including this compound, within lipid droplets is a hallmark of several diseases.

-

Atherosclerosis: In macrophages, the excessive uptake of modified lipoproteins leads to massive cholesteryl ester accumulation, transforming them into "foam cells," a key component of atherosclerotic plaques.[2]

-

Cholesteryl Ester Storage Disease (CESD): This is a rare genetic disorder caused by a deficiency in the lysosomal acid lipase (LAL) enzyme, which is responsible for hydrolyzing cholesteryl esters and triglycerides from lipoproteins within the lysosome.[8][28] This leads to the massive accumulation of these lipids in various tissues, particularly the liver.[29]

Conclusion and Future Directions

This compound, synthesized by ACAT enzymes, is a significant component of the neutral lipid core of lipid droplets. Its incorporation into these organelles is intricately linked to the broader processes of lipid droplet biogenesis, governed by key proteins such as seipin. The study of this compound's role in LD formation is crucial for understanding fundamental cellular lipid homeostasis and the pathogenesis of metabolic diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the molecular mechanisms underlying these processes. Future research, leveraging advanced imaging techniques and systems-level 'omics' approaches, will undoubtedly further illuminate the complex and dynamic life cycle of lipid droplets and the specific contributions of this compound to their form and function.

References

- 1. mdpi.com [mdpi.com]

- 2. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Frontiers | Insights Into the Biogenesis and Emerging Functions of Lipid Droplets From Unbiased Molecular Profiling Approaches [frontiersin.org]

- 4. Frontiers | Biogenesis and Breakdown of Lipid Droplets in Pathological Conditions [frontiersin.org]

- 5. Cholesterol Ester Droplets and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 7. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 8. Cholesteryl Ester Storage Disease and Wolman Disease - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]

- 9. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cholesterol-mediated changes of neutral cholesterol esterase activity in macrophages. Mechanism for mobilization of cholesteryl esters in lipid droplets by HDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipid droplet biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Seipin is required for converting nascent to mature lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Seipin performs dissectible functions in promoting lipid droplet biogenesis and regulating droplet morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. Cholesterol esters form supercooled lipid droplets whose nucleation is facilitated by triacylglycerols [ideas.repec.org]

- 21. Lipid Droplet Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. scispace.com [scispace.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 28. Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Orphanet: Cholesteryl ester storage disease [orpha.net]

Intracellular trafficking and metabolism of cholesteryl palmitate.

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cholesteryl esters (CEs), particularly the saturated ester cholesteryl palmitate, are central figures in cellular cholesterol homeostasis and pathology. As the primary storage and transport form of cholesterol, their journey through the cell—from uptake in lipoproteins to lysosomal hydrolysis and subsequent cytosolic storage in lipid droplets—is a tightly regulated process.[1][2] Dysregulation at any step of this pathway leads to severe diseases, including atherosclerosis, and rare lysosomal storage disorders like Cholesteryl Ester Storage Disease (CESD), Wolman Disease, and Niemann-Pick Type C (NPC).[3][4][5][6] This guide provides a detailed exploration of the molecular machinery governing the trafficking and metabolism of this compound. It synthesizes foundational principles with field-proven experimental methodologies, offering researchers and drug developers a comprehensive resource for understanding and investigating this critical area of lipid biology.

Part 1: The Journey Begins: Cellular Acquisition of this compound

1.1 The Nature of Cholesteryl Esters

Free cholesterol, with its amphipathic nature, is a critical component of cellular membranes. However, in excess, it can be toxic. To neutralize and store this excess, the cell converts it into a more hydrophobic form: cholesteryl esters.[1][7] This is achieved by esterifying the hydroxyl group at carbon 3 of cholesterol with a long-chain fatty acid.[2] this compound, the ester of cholesterol and the 16-carbon saturated fatty acid palmitate, is a prominent CE species.

This esterification is primarily catalyzed by two key enzymes in different cellular compartments:

-

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT): This endoplasmic reticulum (ER)-resident enzyme is responsible for intracellular cholesterol esterification, leading to the formation of CEs that are stored in cytosolic lipid droplets.[7][8][9] Mammals have two isoforms, ACAT1 and ACAT2.[8][10]

-

Lecithin-cholesterol acyltransferase (LCAT): This enzyme operates in the plasma, esterifying cholesterol on the surface of high-density lipoprotein (HDL) particles, playing a role in reverse cholesterol transport.[1][2]

1.2 Uptake: The Lipoprotein Gateway

For most peripheral cells, the primary source of this compound is circulating low-density lipoproteins (LDL). These particles are essentially transport vesicles containing a core of neutral lipids, predominantly cholesteryl esters, encapsulated by a phospholipid monolayer and the protein apolipoprotein B-100 (ApoB). The uptake process is a classic example of receptor-mediated endocytosis.

The journey from the bloodstream into the cell's degradative compartment follows a well-defined path:

-

Binding: LDL particles bind to the LDL receptor (LDLR) on the cell surface.

-

Internalization: The LDLR-LDL complex is internalized into the cell via clathrin-coated pits, which bud off to form clathrin-coated vesicles.

-

Trafficking: These vesicles uncoat and fuse with early endosomes. The acidic environment of the early endosome causes a conformational change in the LDLR, leading to its dissociation from the LDL particle. The LDLR is then recycled back to the plasma membrane.

-

Maturation: The LDL-containing endosome matures into a late endosome and ultimately fuses with a lysosome.[6] This fusion event delivers the this compound-rich core of the LDL particle to the lysosome's hydrolytic environment.

Part 2: The Endolysosomal Crossroads: Hydrolysis and Egress

2.1 Lysosomal Hydrolysis: The Role of Lysosomal Acid Lipase (LAL)

Within the acidic lumen of the lysosome (pH ~4.5-5.0), the cholesteryl esters delivered by lipoproteins are hydrolyzed. This crucial catabolic step is performed exclusively by Lysosomal Acid Lipase (LAL) , encoded by the LIPA gene.[11][12][13] LAL cleaves the ester bond, releasing free cholesterol and the fatty acid (palmitate).[11] This reaction is the obligatory first step to make cholesterol available for the cell's metabolic needs.[14]

Genetic mutations in the LIPA gene that lead to deficient or absent LAL activity cause two devastating lysosomal storage diseases:[4][15]

-

Wolman Disease: An infantile-onset, fatal disorder resulting from a complete or near-complete loss of LAL activity.[11][12] It leads to a massive accumulation of cholesteryl esters and triglycerides in multiple organs.[16]

-

Cholesteryl Ester Storage Disease (CESD): A later-onset and more variable condition caused by residual LAL activity.[4][17][18] CESD is characterized by the accumulation of CEs, primarily in the liver, spleen, and macrophages, leading to hepatomegaly, cirrhosis, and accelerated atherosclerosis.[15][19]

Diagram: Endocytic Pathway of LDL-Derived this compound

Caption: LDL particles deliver this compound to the lysosome via receptor-mediated endocytosis.

2.2 Egress from the Lysosome: The NPC Machinery

Once liberated by LAL, free cholesterol cannot simply diffuse out of the lysosome. Its exit is an active process orchestrated by two proteins: Niemann-Pick C1 (NPC1) and Niemann-Pick C2 (NPC2) .[5][20]

-

NPC2 is a small, soluble protein within the lysosomal lumen that acts as a cholesterol shuttle. It binds to the newly hydrolyzed cholesterol and transfers it to NPC1.

-

NPC1 is a large, multi-pass transmembrane protein located in the limiting membrane of the lysosome. It receives cholesterol from NPC2 and facilitates its transport out of the lysosome and into the cytoplasm.[21]

Mutations in either the NPC1 or NPC2 gene cause Niemann-Pick Type C (NPC) disease, a rare, neurodegenerative lysosomal storage disorder.[5][21] The genetic defect impairs the egress of cholesterol from the lysosome, leading to its accumulation within the late endosomal/lysosomal compartment.[20][22][23] This "traffic jam" disrupts cellular cholesterol homeostasis and triggers a cascade of downstream pathological events.

Diagram: Cholesterol Egress from the Lysosome

Caption: NPC2 and NPC1 proteins cooperate to transport free cholesterol out of the lysosome.

Part 3: Cytosolic Fate: Storage and Mobilization

3.1 Re-esterification and Lipid Droplet Storage

The free cholesterol that exits the lysosome is transported to the endoplasmic reticulum (ER). Here, to prevent the buildup of potentially toxic free cholesterol, the cell re-esterifies it using the ACAT enzymes (primarily ACAT1 in macrophages).[9][24] ACAT combines the cholesterol with a fatty acyl-CoA (like palmitoyl-CoA) to reform a cholesteryl ester.[10][25]

These newly synthesized, highly non-polar CEs are then packaged into cytosolic lipid droplets (LDs) .[3][7] LDs are specialized organelles consisting of a neutral lipid core (containing CEs and triglycerides) surrounded by a phospholipid monolayer embedded with various proteins, such as perilipins.[1][26] They serve as the cell's primary depot for energy and lipid storage.

3.2 Mobilization for Efflux

The cholesterol stored as CEs in lipid droplets is not static; it is a dynamic pool that can be mobilized when needed. The process of liberating this cholesterol is the first and rate-limiting step in reverse cholesterol transport, the pathway for removing excess cholesterol from peripheral cells.[3][14][24] This hydrolysis is carried out by neutral cholesteryl ester hydrolases (NCEH) in the cytoplasm.[27] The resulting free cholesterol can then be effluxed from the cell to HDL particles via transporters like ABCA1 and ABCG1, ultimately returning to the liver for excretion.[24]

Part 4: Pathophysiological Significance: Atherosclerosis

The accumulation of cholesteryl esters within macrophages in the arterial wall is the hallmark of atherosclerosis.[3][14] In this disease state, macrophages take up modified LDL particles through scavenger receptors in an unregulated manner.[13][14] The massive influx of cholesteryl esters overwhelms the cell's capacity for efflux. The lysosomally-liberated cholesterol is rapidly re-esterified by ACAT1 and shunted into ever-expanding cytosolic lipid droplets.[24] This transforms the macrophages into lipid-laden "foam cells," which are a key component of atherosclerotic plaques.[13][28][29] The inability to effectively hydrolyze and efflux this stored cholesterol perpetuates the inflammatory environment of the plaque, driving disease progression.[3][28]

Part 5: Experimental Methodologies

A multi-faceted approach is required to dissect the complex pathway of this compound metabolism. Key techniques involve visualization, biochemical fractionation, and quantitative analysis.

5.1 Visualizing Trafficking with Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for tracking the movement of lipids in living cells.[30][31][32]

-

Rationale: Standard cholesterol is not fluorescent. Therefore, fluorescent analogs are required. The challenge is to use a probe that faithfully mimics the behavior of the native molecule.[30][33] Commonly used probes include intrinsically fluorescent sterols like dehydroergosterol (DHE) and cholestatrienol (CTL), or cholesterol tagged with fluorophores like BODIPY (boron-dipyrromethene).[30][34] BODIPY-cholesteryl esters are particularly useful as they can be incorporated into lipoproteins and their trafficking from the plasma membrane to lysosomes and lipid droplets can be visualized directly.

This protocol allows for the synchronized observation of the uptake and subsequent trafficking of CEs delivered via lipoproteins.

-

Cell Culture: Plate target cells (e.g., human macrophages or fibroblasts) on glass-bottom imaging dishes and culture to ~70% confluency.

-

Lipoprotein Loading (Pulse):

-

Prepare LDL complexed with a fluorescent cholesteryl ester analog (e.g., BODIPY-cholesteryl palmitate).

-

Incubate cells in serum-free media containing the fluorescent LDL (e.g., 50 µg/mL) for a short period (the "pulse," e.g., 30-60 minutes) at 37°C. This allows for synchronized internalization.

-

-

Wash and Chase:

-

Rapidly wash the cells three times with cold phosphate-buffered saline (PBS) to remove unbound lipoproteins.

-

Add fresh, pre-warmed complete media (the "chase") and return the cells to the 37°C incubator.

-

-

Live-Cell Imaging:

-

At various time points during the chase (e.g., 0 min, 30 min, 2 hr, 6 hr), acquire images using a fluorescence microscope equipped with a live-cell incubation chamber.

-

Optional: Co-stain with organelle-specific markers to confirm localization (e.g., LysoTracker™ for lysosomes, LipidTOX™ or Nile Red for lipid droplets).

-

-

Data Analysis:

-

Observe the progression of the fluorescent signal. Initially, it will appear as puncta near the cell periphery (endosomes). Over time, it will co-localize with lysosomal markers. At later time points, the signal may redistribute to cytosolic lipid droplets as the BODIPY-cholesterol is liberated and re-esterified.

-

Quantify the co-localization of the probe with different organelles over time using image analysis software.

-

Diagram: Workflow for Pulse-Chase Fluorescence Microscopy

Caption: A typical workflow for a pulse-chase experiment to visualize lipid trafficking.

5.2 Biochemical Analysis via Organelle Isolation

To analyze the lipid content of specific compartments, organelles must be physically separated from the rest of the cell.

-

Rationale: Physical isolation allows for the direct biochemical or mass spectrometric analysis of lipids within a specific organelle, providing quantitative data that complements microscopy. Protocols typically rely on differential centrifugation through density gradients.[35]

This protocol outlines a general strategy for separating lysosomes and lipid droplets from a cell homogenate. Commercial kits are available and often recommended for optimized results.[26][36]

-

Cell Harvest & Homogenization:

-

Harvest cultured cells or minced tissue (e.g., mouse liver).[26]

-

Wash cells with PBS.

-

Resuspend the cell pellet in a cold, isotonic homogenization buffer (e.g., containing 250 mM sucrose).[37]

-

Homogenize the cells on ice using a Dounce homogenizer or similar method to gently rupture the plasma membrane while leaving organelles intact.[36][37]

-

-

Differential Centrifugation (Initial Steps):

-

Centrifuge the homogenate at low speed (~1,000 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.[26][36]

-

Transfer the supernatant (post-nuclear supernatant, PNS) to a new tube.

-

Centrifuge the PNS at a higher speed (~12,000-20,000 x g for 20 min at 4°C) to pellet heavy organelles like mitochondria.[26][36]

-

-

Isolation of Lipid Droplets:

-

Isolation of Lysosomes (from Mitochondrial/Lysosomal Pellet or Supernatant):

-

The strategy for lysosomes can vary. They can be pelleted from the supernatant after LD removal or further purified from the mitochondrial pellet using density gradients (e.g., sucrose or OptiPrep™ gradients).

-

The crude organelle pellet is resuspended and layered on top of a discontinuous density gradient and centrifuged at high speed. Lysosomes will settle at a specific density interface, allowing for their collection.

-

5.3 Quantitative Analysis with Mass Spectrometry

Mass spectrometry (MS) is the gold standard for identifying and quantifying individual lipid species.[39][40]

-

Rationale: MS offers high sensitivity and specificity, allowing for the precise measurement of this compound, free cholesterol, and other relevant lipids from total cell lysates or isolated organelles.[41] Techniques like liquid chromatography-mass spectrometry (LC-MS) separate lipids before detection, reducing ion suppression and allowing for accurate quantification.[39][42]

-

Sample Collection: Collect total cells, tissue, or isolated organelle fractions.

-

Lipid Extraction:

-

Perform a biphasic solvent extraction using the method of Folch (chloroform:methanol) or Bligh and Dyer to separate lipids from aqueous and protein components.[41]

-

Add an internal standard (a lipid species not naturally present, e.g., a deuterated version of this compound) at the beginning of the extraction for accurate quantification.

-

-

Sample Preparation:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Reconstitute the dried lipid film in a solvent compatible with the MS analysis platform.

-

-

Mass Spectrometry Analysis:

-

Inject the sample into an LC-MS/MS system.

-

The liquid chromatography step separates lipid classes over time.

-

The mass spectrometer ionizes the lipids (e.g., via electrospray ionization - ESI) and measures their mass-to-charge ratio (m/z).[40]

-

Tandem MS (MS/MS) is used to fragment specific parent ions to confirm the identity of the lipid based on its characteristic fragmentation pattern.[41]

-

-

Data Analysis:

-

Identify lipid species by comparing their retention times and m/z values to known standards or databases.

-

Quantify the amount of each lipid by comparing its peak area to that of the internal standard.

-

References

- 1. grokipedia.com [grokipedia.com]

- 2. studyguides.com [studyguides.com]

- 3. Macrophage cholesteryl ester mobilization and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Complex lipid trafficking in Niemann-Pick disease type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism [frontiersin.org]

- 7. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 8. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysosomal acid lipase in lipid metabolism and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysosomal acid lipase: at the crossroads of normal and atherogenic cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesteryl ester storage disease of clinical and genetic characterisation: A case report and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cholesteryl ester storage disease: protean presentations of lysosomal acid lipase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What Is Cholesteryl Ester Storage Disease? - Klarity Health Library [my.klarity.health]

- 19. Cholesteryl ester storage disease: review of the findings in 135 reported patients with an underdiagnosed disease - PubMed [pubmed.ncbi.nlm.nih.gov]